molecular formula C₄₄H₅₄N₈O₈ B1144822 N-Acetyl Daclatasvir CAS No. 1800502-75-3

N-Acetyl Daclatasvir

Cat. No.: B1144822
CAS No.: 1800502-75-3
M. Wt: 822.95
InChI Key:
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Description

N-Acetyl Daclatasvir is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of chronic hepatitis C virus infections. Daclatasvir is known for its high selectivity and potency against the hepatitis C virus non-structural protein 5A, which is crucial for viral replication. The acetylation of Daclatasvir enhances its pharmacokinetic properties, making it a valuable compound in antiviral therapy.

Mechanism of Action

Target of Action

N-Acetyl Daclatasvir, a direct-acting antiviral agent, primarily targets the Hepatitis C Virus (HCV) NS5A , a nonstructural phosphoprotein encoded by HCV . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus . Daclatasvir binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Mode of Action

Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status . This interaction inhibits the replication of the HCV RNA genome and the assembly of the virus, thereby preventing the spread of the virus within the host .

Biochemical Pathways

It is known that daclatasvir interferes with the hcv life cycle by inhibiting the function of the ns5a protein . This disruption affects the replication of the HCV RNA genome and the assembly of the virus, leading to a decrease in viral load .

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir can be administered without regard to food or pH modifiers . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

Result of Action

The primary result of Daclatasvir’s action is a significant reduction in HCV RNA levels in the blood, leading to a decrease in viral load . This reduction is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of Daclatasvir . Strong inhibitors of cytochrome P450 3A4 require a dose adjustment of Daclatasvir . Furthermore, the presence of certain viral genotypes can affect the susceptibility to Daclatasvir therapy .

Biochemical Analysis

Biochemical Properties

N-Acetyl Daclatasvir plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of this compound is the NS5A protein of HCV. This interaction inhibits the replication of the virus by preventing the formation of the replication complex. Additionally, this compound interacts with cytochrome P450 3A4 (CYP3A4) enzymes, which are involved in its metabolism. The compound also affects the activity of P-glycoprotein, a transporter protein that influences its distribution and excretion .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, the primary site of HCV infection, this compound inhibits viral replication, leading to a reduction in viral load. This compound also influences cell signaling pathways by modulating the phosphorylation status of NS5A, which is crucial for viral replication. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in antiviral responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NS5A protein of HCV. This binding occurs at the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for the formation of the replication complex. This compound disrupts the function of new HCV replication complexes by modulating the phosphorylation status of NS5A. Additionally, the compound undergoes metabolism primarily through the CYP3A4 enzyme, which involves oxidative pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits rapid absorption, with peak plasma concentrations reached within 1-2 hours. Its stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that this compound maintains its antiviral activity over extended periods, although its efficacy may decrease due to the development of viral resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load without causing significant toxicity. At higher doses, this compound may induce adverse effects such as hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level do not result in additional antiviral benefits but increase the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by the CYP3A4 enzyme. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites. These metabolites are further processed by enzymes such as P-glycoprotein, which facilitate their excretion. This compound also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporter proteins such as P-glycoprotein. These interactions influence the localization and accumulation of the compound in specific cellular compartments. This compound is primarily distributed to the liver, where it exerts its antiviral effects. The compound’s distribution is also affected by its binding to plasma proteins, which modulates its bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the endoplasmic reticulum (ER) and other membranous structures involved in viral replication. The compound’s activity is influenced by post-translational modifications such as acetylation, which direct it to specific cellular compartments. These targeting signals ensure that this compound effectively inhibits the replication of HCV by disrupting the formation of the replication complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Daclatasvir involves the acetylation of Daclatasvir. The process typically starts with the preparation of Daclatasvir, which is synthesized through a series of steps involving the condensation of biphenyl derivatives with imidazole and pyrrolidine intermediates. The acetylation step is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Daclatasvir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds.

Scientific Research Applications

N-Acetyl Daclatasvir has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of acetylation on antiviral agents.

    Biology: Investigated for its interactions with viral proteins and its impact on viral replication.

    Medicine: Explored for its potential in enhancing the efficacy of antiviral therapies for hepatitis C and other viral infections.

    Industry: Utilized in the development of new antiviral drugs and formulations.

Comparison with Similar Compounds

    Daclatasvir: The parent compound, known for its high potency and selectivity against hepatitis C virus non-structural protein 5A.

    Sofosbuvir: Another antiviral agent used in combination with Daclatasvir for the treatment of hepatitis C.

    Ledipasvir: A similar non-structural protein 5A inhibitor used in combination therapies for hepatitis C.

Uniqueness: N-Acetyl Daclatasvir is unique due to its enhanced pharmacokinetic properties resulting from acetylation. This modification improves its stability and bioavailability, making it a valuable addition to antiviral therapy regimens. Compared to its parent compound, Daclatasvir, the acetylated derivative offers improved therapeutic potential and reduced side effects.

Properties

CAS No.

1800502-75-3

Molecular Formula

C₄₄H₅₄N₈O₈

Molecular Weight

822.95

Synonyms

Dimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate

Origin of Product

United States

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